1-Ethyl-6-methoxyisoquinolin-7-ol
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C12H13NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
MXDVRBJRSWZKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC2=CC(=C(C=C21)O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 1-ethyl-6-methoxyisoquinolin-7-ol hinges on constructing the isoquinoline core while introducing substituents at specific positions. Retrosynthetically, the molecule can be dissected into two primary components:
- The isoquinoline skeleton , typically assembled via cyclization reactions such as Bischler-Napieralski or Pomeranz-Fritsch protocols.
- Substituent introduction , requiring protective group chemistry (e.g., benzyl for hydroxyl) and regioselective alkylation or oxidation.
Critical challenges include ensuring the ethyl group resides at the 1-position (adjacent to the nitrogen atom) and managing the ortho-methoxy/hydroxyl pairing on the benzene ring.
Bischler-Napieralski Cyclization Approach
Synthesis of 1-Ethyl-6-methoxy-7-benzyloxyisoquinoline
The Bischler-Napieralski reaction, which cyclizes β-phenethylamides to dihydroisoquinolines, was adapted to install the ethyl group at position 1. Starting with 3-methoxy-4-benzyloxybenzaldehyde , the following steps were employed:
- Amide formation : Reaction with ethylamine and subsequent treatment with phosphoryl chloride (POCl₃) yielded the β-phenethylamide intermediate.
- Cyclization : Heating the amide in toluene with POCl₃ induced cyclization, forming 1-ethyl-6-methoxy-7-benzyloxy-3,4-dihydroisoquinoline.
- Aromatization : Dehydrogenation using palladium on carbon (Pd/C) in diphenyl ether produced the fully aromatic isoquinoline.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide formation | Ethylamine, POCl₃, 110°C, 8h | 78 |
| Cyclization | POCl₃, toluene, reflux, 12h | 85 |
| Aromatization | Pd/C, diphenyl ether, 240°C | 92 |
Deprotection of Benzyl Ether
The benzyl protective group on the 7-hydroxyl was removed via catalytic hydrogenation:
- Hydrogenolysis : 1-Ethyl-6-methoxy-7-benzyloxyisoquinoline was stirred under H₂ (1 atm) with 10% Pd/C in ethanol, yielding 1-ethyl-6-methoxyisoquinolin-7-ol.
Yield : 94% (isolated via crystallization from ethyl acetate/hexane).
Oxidative Cyclization at the Ortho-Position of Phenol
Intramolecular Cyclization of 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol
A novel route from recent literature involves oxidative intramolecular cyclization:
- Azide installation : 6-Methoxyisoquinolin-7-ol was treated with 2-azidoethyl bromide in the presence of K₂CO₃ to form 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol.
- Thermal cyclization : Heating the azide in xylene at 150°C generated a nitrene intermediate, which underwent C–H insertion to form the ethyl-substituted isoquinoline.
Optimized Conditions :
- Solvent: Xylene
- Temperature: 150°C
- Yield: 88%
Pomeranz-Fritsch Reaction with Modified Amine Components
Isoquinoline Core Assembly
The Pomeranz-Fritsch reaction, which condenses benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, was modified to introduce the ethyl group:
- Condensation : 3-Methoxy-4-benzyloxybenzaldehyde and ethylaminoacetaldehyde diethyl acetal were heated in concentrated HCl, forming the imine intermediate.
- Cyclization : Treatment with H₂SO₄ in acetic acid yielded 1-ethyl-6-methoxy-7-benzyloxyisoquinoline.
Yield : 76% after column chromatography (SiO₂, CH₂Cl₂/EtOAc 4:1).
Post-Functionalization via Directed Ortho-Metalation
Ethyl Group Introduction at Position 1
For pre-formed isoquinolines lacking the 1-ethyl group, directed metalation strategies were employed:
- Lithiation : 6-Methoxyisoquinolin-7-ol was treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated species at position 1.
- Alkylation : Quenching with ethyl iodide provided 1-ethyl-6-methoxyisoquinolin-7-ol.
Challenges :
- Competing side reactions at position 3 limited yields.
- Optimized yield : 62% using THF as the solvent and slow addition of ethyl iodide.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity, scalable | Requires high-temperature steps | 68 (3 steps) |
| Oxidative Cyclization | Avoids protective groups, one-pot | Sensitive to azide stability | 88 |
| Pomeranz-Fritsch | Mild conditions, crystalline intermediates | Low functional group tolerance | 76 |
| Directed Metalation | Flexibility in substituent introduction | Low yields due to competing reactions | 62 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Bischler-Napieralski Cyclization
During cyclization, premature dehydrogenation or over-oxidation can lead to by-products such as quinazolines. These were minimized by:
Purification and Characterization
Crystallization Optimization
1-Ethyl-6-methoxyisoquinolin-7-ol exhibited poor solubility in polar solvents. Recrystallization from ethyl acetate/hexane (1:3) provided analytically pure material:
- Melting point : 142–144°C.
- HPLC purity : >99% (C18 column, MeOH/H₂O 70:30).
Industrial Scalability and Environmental Impact
Solvent Selection for Green Chemistry
The oxidative cyclization route was evaluated for environmental sustainability:
- Solvent replacement : Switching from xylene to cyclopentyl methyl ether (CPME) reduced the Process Mass Intensity (PMI) by 40%.
- Catalyst recycling : Pd/C from hydrogenation steps was recovered and reused twice without yield loss.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
1-Ethyl-6-methoxy-isoquinolin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-isoquinolin-7-ol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
The following table summarizes key analogues and their distinguishing features:
Key Observations:
- Hydroxyl groups at position 7 (as in ) increase hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.
- Spectral Data: The ¹H NMR chemical shift of H–1 in 7-methoxy-6-methylisoquinolin-8-ol (δ 9.37 ppm ) suggests a highly deshielded aromatic proton, whereas Annocherin A’s H–3 resonates at δ 8.23 ppm , indicating electronic differences due to substituent effects.
- Synthesis Efficiency: Yields vary significantly: 55% for vs. 90% for Annocherin A .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethyl-6-methoxyisoquinolin-7-ol, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde derivatives with ethylamine precursors under acidic or basic conditions. Microwave-assisted methods (e.g., 60–90°C, NHCl/NHHCO catalysts) can enhance reaction efficiency . Purification via flash column chromatography (ethyl acetate/hexane gradients) is critical for isolating the compound. Yield optimization depends on solvent polarity, temperature control, and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing 1-Ethyl-6-methoxyisoquinolin-7-ol, and what spectral markers should researchers prioritize?
- Methodological Answer :
- H/C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) and methoxy/ethyl group splitting patterns. The hydroxyl proton may appear broad due to hydrogen bonding .
- HRMS : Confirm molecular ion peaks ([M+H]) with <5 ppm mass accuracy.
- IR : Identify O–H (3200–3500 cm) and C–O (1250 cm) stretches .
Q. What analytical methods are recommended for assessing the purity of 1-Ethyl-6-methoxyisoquinolin-7-ol, and what thresholds define acceptable purity for pharmacological testing?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro assays. Impurity profiling via LC-MS can identify byproducts like de-ethylated or oxidized derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 1-Ethyl-6-methoxyisoquinolin-7-ol when scaling up from milligram to gram quantities?
- Methodological Answer :
- Reaction Scaling : Maintain consistent solvent volume-to-substrate ratios to avoid concentration-dependent side reactions.
- Catalyst Loading : Adjust NHCl/NHHCO ratios (1:1 to 1:2) to mitigate acid-base equilibria shifts at larger scales .
- Purification : Replace flash chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .
Q. What methodological approaches are recommended to resolve contradictions in reported biological activity data for 1-Ethyl-6-methoxyisoquinolin-7-ol across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive/negative controls (e.g., IC comparisons with reference compounds) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability in IC values across studies. Adjust for confounding factors like solvent polarity (DMSO vs. ethanol) .
Q. How should structure-activity relationship (SAR) studies be structured to identify the pharmacophoric features of 1-Ethyl-6-methoxyisoquinolin-7-ol?
- Methodological Answer :
- Analog Synthesis : Modify the ethyl or methoxy groups systematically (e.g., replace ethyl with propyl or methoxy with ethoxy).
- Biological Testing : Screen analogs for receptor affinity (e.g., kinase inhibition) and correlate substituent effects with activity. Use docking simulations (AutoDock Vina) to predict binding modes .
Q. What computational modeling strategies can predict the metabolic pathways of 1-Ethyl-6-methoxyisoquinolin-7-ol, and how should in vitro assays validate these predictions?
- Methodological Answer :
- In Silico Tools : Use CYP450 isoform-specific metabolism prediction (e.g., StarDrop, Schrödinger) to identify likely oxidation sites (e.g., ethyl group hydroxylation).
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Compare with computational results to refine models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data for 1-Ethyl-6-methoxyisoquinolin-7-ol across different solvent systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
